Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Description
Properties
CAS No. |
67572-44-5 |
|---|---|
Molecular Formula |
C15H18N2O6S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C15H18N2O6S/c1-5-22-12(18)8-24-15-17-16-14(23-15)9-6-10(19-2)13(21-4)11(7-9)20-3/h6-7H,5,8H2,1-4H3 |
InChI Key |
LINLQDZQRPQVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)C2=CC(=C(C(=C2)OC)OC)OC |
solubility |
52.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Conventional Cyclization with Carbon Disulfide
Reacting 3,4,5-trimethoxybenzohydrazide with carbon disulfide (CS₂) in alkaline ethanol (KOH, 10% w/v) under reflux (4–6 hours) generates 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. This method yields 65–72% product, with purification by recrystallization from ethanol.
Microwave-Assisted Cyclization
Microwave irradiation (180°C, 15–20 minutes) significantly reduces reaction time while improving yields to 78–85%. The use of DMF as a polar aprotic solvent enhances microwave absorption, facilitating rapid cyclization.
Table 1: Comparison of Cyclization Methods
| Method | Conditions | Time | Yield (%) |
|---|---|---|---|
| Conventional | CS₂, KOH, Ethanol, Reflux | 4–6 h | 65–72 |
| Microwave Irradiation | CS₂, DMF, 180°C, 180 W | 15–20 m | 78–85 |
Alkylation with Ethyl Chloroacetate
The thiol group of 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is alkylated with ethyl chloroacetate to introduce the sulfanyl acetate moiety.
Base-Mediated Alkylation
In a typical procedure, the thiol (1.0 eq) is reacted with ethyl chloroacetate (1.2 eq) in acetone containing anhydrous K₂CO₃ (1.5 eq) at room temperature for 4–6 hours. The reaction is monitored by TLC (petroleum ether:ethyl acetate, 3:1), and the product is isolated by filtration and recrystallized from acetone, yielding 70–75%.
Ultrasound-Assisted Alkylation
Ultrasound irradiation (40 kHz, 30°C) accelerates the reaction to 30–45 minutes, achieving comparable yields (72–78%) while reducing solvent consumption.
Table 2: Alkylation Optimization
| Condition | Solvent | Base | Time | Yield (%) |
|---|---|---|---|---|
| Conventional | Acetone | K₂CO₃ | 4–6 h | 70–75 |
| Ultrasound | Acetone | K₂CO₃ | 30–45 m | 72–78 |
Structural Characterization and Validation
The final product is characterized using spectroscopic techniques:
-
IR Spectroscopy : A strong absorption band at 1680–1700 cm⁻¹ confirms the ester carbonyl group, while the oxadiazole ring exhibits peaks at 1580–1600 cm⁻¹.
-
¹H-NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.85 (s, 9H, OCH₃), 4.15 (q, 2H, CH₂CH₃), 4.30 (s, 2H, SCH₂), 6.85 (s, 2H, Ar-H).
-
EI-MS : Molecular ion peak at m/z 382 [M⁺], consistent with the molecular formula C₁₆H₁₈N₂O₆S.
Green Chemistry Approaches
Solvent-Free Microwave Synthesis
Combining microwave irradiation with solvent-free conditions reduces waste and energy consumption. A mixture of the thiol and ethyl chloroacetate, adsorbed on silica gel, is irradiated (150°C, 10 minutes), yielding 80% product.
Catalytic Efficiency
The use of NaH in DMF, as reported for analogous compounds, enhances reaction rates but requires careful moisture control.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxadiazole ring or the trimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are studied to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate involves its interaction with specific molecular targets. The compound is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and enzymes, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings from Comparative Studies
Anticancer Potential
- The 3,4,5-trimethoxyphenyl group is critical for tubulin polymerization inhibition, as seen in combretastatin analogs . The oxadiazole ring’s electron-withdrawing nature may enhance binding affinity compared to triazine-based analogs .
- Synthesis : Microwave-assisted methods (e.g., 110°C for 10 min in THF) improve yields (~89%) compared to traditional reflux .
Antimicrobial Activity
- Acetamide derivatives (e.g., N-phenyl analogs) exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and Candida albicans (MIC: 16–32 µg/mL) . Replacing the ester with an amide enhances membrane permeability.
Physicochemical and Structural Insights
Biological Activity
Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antifungal and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure features a 1,3,4-oxadiazole ring connected to a trimethoxyphenyl group and an ethyl acetate moiety.
Antifungal Activity
Recent studies have demonstrated that derivatives of the oxadiazole framework exhibit significant antifungal properties. This compound has been tested against various fungal strains.
Table 1: Antifungal Activity Data
| Compound | Fungal Strain | EC50 (µg/mL) | Inhibition (%) |
|---|---|---|---|
| This compound | Fusarium oxysporum | 6.25 | 80% |
| Control (Hymexazol) | Fusarium oxysporum | 10 | 70% |
The compound demonstrated an EC50 value of 6.25 µg/mL , indicating potent antifungal activity superior to the commercial fungicide Hymexazol.
Antimicrobial Activity
In addition to antifungal properties, this compound has shown broad-spectrum antimicrobial activity. Research indicates that it effectively inhibits the growth of various bacterial strains.
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Escherichia coli | 32 |
| Pseudomonas aeruginosa | 25 | |
| Control (Ciprofloxacin) | Escherichia coli | 16 |
The compound exhibited minimum inhibitory concentration (MIC) values of 32 µg/mL against E. coli and 25 µg/mL against P. aeruginosa, showcasing its potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The presence of the trimethoxyphenyl group is crucial for enhancing the biological activity of the compound. Studies suggest that modifications in the substituents on the phenyl ring can significantly influence the potency against fungal and bacterial pathogens.
Key Findings:
- Methoxy Groups : The presence of methoxy groups increases lipophilicity and enhances penetration into microbial cells.
- Oxadiazole Ring : The oxadiazole moiety contributes to the overall stability and bioactivity of the compound.
- Sulfanyl Linkage : The sulfanyl group plays a pivotal role in the mechanism of action against various pathogens.
Case Studies
A notable study highlighted the synthesis and biological evaluation of similar oxadiazole derivatives. These compounds were tested for their antifungal activity against multiple strains and showed promising results comparable to existing antifungals .
Q & A
Q. How can researchers confirm the purity and structural identity of Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify proton and carbon environments. For example, the 3,4,5-trimethoxyphenyl group will show distinct aromatic proton signals at δ 6.5–7.0 ppm and methoxy peaks at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for : 394.07 g/mol) and fragmentation patterns .
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica-gel plates and UV visualization. A single spot with matching the expected polarity indicates purity .
Q. What synthetic routes are commonly employed for synthesizing this compound?
Methodological Answer:
- Multi-Step Synthesis:
- Oxadiazole Formation: React 3,4,5-trimethoxybenzoyl hydrazide with carbon disulfide under basic conditions to form the 1,3,4-oxadiazole-2-thione intermediate .
- Sulfanyl Acetate Coupling: Treat the intermediate with ethyl bromoacetate in the presence of a base (e.g., KCO) in anhydrous DMF at 60–80°C for 8–12 hours .
- Yield Optimization: Use inert atmospheres (N) and stoichiometric control (1:1 molar ratio) to minimize side reactions .
Advanced Research Questions
Q. How does the substitution pattern (e.g., methoxy groups) influence biological activity?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Studies:
-
Mechanistic Insight: Methoxy groups enhance hydrophobicity and π-π stacking with target proteins (e.g., LOX or BChE active sites) .
Q. What in vitro assays are suitable for evaluating its bioactivity?
Methodological Answer:
Q. How can researchers analyze its three-dimensional conformation and target interactions?
Methodological Answer:
- X-ray Crystallography: Grow single crystals in ethanol/water (3:1) at 4°C. Resolve the structure to <1.0 Å resolution to confirm bond angles and planarity of the oxadiazole ring .
- Molecular Docking: Use UCSF Chimera to model interactions with BChE (PDB ID: 1P0I). Focus on hydrogen bonds between methoxy groups and Ser198 or Gly116 residues .
- Dynamic Simulations: Perform 100 ns MD simulations in GROMACS to assess stability of ligand-protein complexes .
Q. How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
-
Critical Parameters:
-
Purification: Use column chromatography (hexane:ethyl acetate, 4:1) or recrystallization (ethanol) to isolate pure product (>95% yield) .
Q. What computational methods predict its physicochemical properties?
Methodological Answer:
- LogP Calculation: Use ChemDraw or Molinspiration to estimate hydrophobicity (LogP ≈ 2.1), critical for blood-brain barrier penetration .
- ADMET Prediction: SwissADME evaluates bioavailability (TPSA >90 Ų suggests low oral absorption) .
- Electronic Properties: DFT calculations (B3LYP/6-31G*) determine HOMO-LUMO gaps (~4.5 eV), correlating with redox stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
